1-(2-Bromophenyl)propan-2-ol

Description

BenchChem offers high-quality 1-(2-Bromophenyl)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Bromophenyl)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

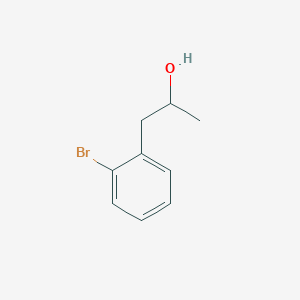

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromophenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-7(11)6-8-4-2-3-5-9(8)10/h2-5,7,11H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJKPOWPTZRARKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Molecular Structure and Properties of 1-(2-Bromophenyl)propan-2-ol

Executive Summary

1-(2-Bromophenyl)propan-2-ol (CAS: 210408-48-3) is a chiral secondary alcohol and a critical intermediate in the synthesis of halogenated phenethylamines. Structurally, it consists of a propyl chain substituted at the 1-position with an ortho-bromophenyl group and at the 2-position with a hydroxyl moiety.

This guide provides an in-depth technical analysis of its molecular architecture, physicochemical properties, synthetic pathways, and spectroscopic characteristics. It is designed for researchers in organic chemistry and forensic science, distinguishing this specific isomer from its tertiary alcohol regioisomer, 2-(2-bromophenyl)propan-2-ol (CAS: 7073-69-0), a common source of analytical confusion.

Molecular Architecture & Stereochemistry

The molecule features a 2-hydroxypropyl chain attached to a benzene ring. The presence of a bromine atom at the ortho position (C2 on the ring) introduces significant steric bulk and electronic effects that distinguish it from its para and meta isomers.

Stereochemical Configuration

The C2 carbon of the propyl chain is a chiral center, resulting in two enantiomers:

-

(S)-1-(2-Bromophenyl)propan-2-ol [1]

-

(R)-1-(2-Bromophenyl)propan-2-ol

Standard reductive synthesis from the corresponding ketone (1-(2-bromophenyl)propan-2-one) using achiral reducing agents (e.g., NaBH₄) yields a racemic mixture (±). Enantioselective synthesis requires chiral catalysts or enzymatic reduction.

The Ortho-Effect

The ortho-bromo substituent exerts a "field effect" and steric hindrance that influences the conformation of the propyl chain. Unlike the para-isomer, where the chain has free rotation, the ortho-bromo group restricts rotation around the benzylic bond, potentially favoring conformers where the bulky bromine and the alkyl chain minimize steric clash. This has observable consequences in NMR splitting patterns due to non-equivalence of the benzylic protons.

Physicochemical Profile

The following data summarizes the core physical properties of 1-(2-Bromophenyl)propan-2-ol.

| Property | Value | Notes |

| CAS Number | 210408-48-3 | Distinct from tertiary isomer 7073-69-0 |

| Molecular Formula | C₉H₁₁BrO | |

| Molecular Weight | 215.09 g/mol | Monoisotopic Mass: 213.999 |

| Physical State | Viscous Liquid / Oil | Colorless to pale yellow |

| Boiling Point | ~115–120 °C @ 1 mmHg | Estimated based on para-isomer trends |

| Solubility | Soluble in MeOH, DCM, Et₂O | Insoluble in water |

| LogP | ~2.3–2.5 | Lipophilic |

| H-Bond Donors | 1 | (Hydroxyl group) |

| H-Bond Acceptors | 1 | (Oxygen atom) |

Synthetic Pathways & Mechanism

The primary synthetic route involves the reduction of 1-(2-bromophenyl)propan-2-one (also known as ortho-bromo P2P). This ketone is typically reduced using Sodium Borohydride (NaBH₄) in methanol. This method is preferred over Lithium Aluminum Hydride (LiAlH₄) due to chemoselectivity; NaBH₄ reduces the ketone without dehalogenating the aromatic ring.

Experimental Protocol (Standard Reduction)

-

Precursor: 1-(2-Bromophenyl)propan-2-one (1.0 eq)

-

Reagent: Sodium Borohydride (NaBH₄) (0.5–1.0 eq)

-

Solvent: Methanol (anhydrous preferred)

-

Temperature: 0 °C to Room Temperature

Procedure:

-

Dissolve the ketone in methanol and cool to 0 °C in an ice bath.

-

Add NaBH₄ portion-wise to control hydrogen evolution.

-

Allow the mixture to warm to room temperature and stir for 1–2 hours.

-

Quench: Slowly add dilute HCl or water to decompose excess borate esters.

-

Extraction: Extract with dichloromethane (DCM), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Reaction Mechanism Visualization

The hydride ion (H⁻) from the borohydride attacks the electrophilic carbonyl carbon, pushing electrons to the oxygen. The resulting alkoxide is protonated by the solvent (methanol) or during the acid workup to form the alcohol.

Caption: Nucleophilic addition of hydride to the ketone carbonyl group followed by protonation.

Analytical Characterization

Validating the identity of 1-(2-Bromophenyl)propan-2-ol requires distinguishing it from its isomers. The following spectral data provides the "fingerprint" for this specific molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ortho-substitution creates a unique splitting pattern in the aromatic region and influences the benzylic protons.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.55 (d, 1H): Aromatic proton at C3 (adjacent to Br), most deshielded.

-

δ 7.10 – 7.30 (m, 3H): Remaining aromatic protons.

-

δ 3.95 – 4.05 (m, 1H): Methine proton (CH -OH). Exhibits multiplet splitting due to coupling with the methyl group and the non-equivalent benzylic protons.

-

δ 2.95 (dd, 1H) & 2.75 (dd, 1H): Benzylic methylene (CH₂ ). These protons are diastereotopic due to the adjacent chiral center, appearing as two doublets of doublets (ABX system).

-

δ 1.25 (d, 3H): Methyl group (CH₃ ). Typical doublet (

Hz). -

δ ~2.0 (br s, 1H): Hydroxyl proton (exchangeable).

-

Mass Spectrometry (GC-MS)

In Electron Impact (EI) ionization (70 eV), secondary alcohols undergo characteristic alpha-cleavage .

-

Molecular Ion [M]⁺: m/z 214 and 216 (1:1 intensity ratio due to ⁷⁹Br/⁸¹Br isotopes). Often weak or absent.

-

Base Peak (m/z 45): The cleavage of the bond between the benzylic carbon and the hydroxymethine carbon yields the hydroxyethyl fragment [CH₃CH=OH]⁺ (m/z 45). This is diagnostic for 2-alkanols.

-

Benzylic Fragment (m/z 169/171): The ortho-bromobenzyl cation [C₇H₆Br]⁺.

-

Tropylium Ion (m/z 90): Loss of Br from the benzyl fragment (169 - 79 = 90).

Caption: Primary fragmentation pathways in EI-MS showing the dominant alpha-cleavage mechanism.

Pharmacological & Forensic Context

While 1-(2-Bromophenyl)propan-2-ol is primarily a chemical intermediate, its structural relationship to psychoactive substances necessitates careful handling and regulation awareness.

-

Precursor Status: It is the direct precursor to 2-Bromoamphetamine (2-BA) via the Ritter reaction or conversion to the alkyl halide followed by amination. 2-BA is a research chemical investigated for its serotonin and norepinephrine releasing properties.

-

Forensic Marker: In forensic analysis of seized clandestine laboratories, the presence of this alcohol indicates the use of the "reductive amination" pathway (if found with amine sources) or the production of halogenated analogs. It is a specific marker for the ortho-substituted series, differentiating it from the more common methamphetamine precursors.

References

-

PubChem. 1-bromo-2-phenylpropan-2-ol (Isomer Distinction). National Library of Medicine. Available at: [Link]

-

Chemguide. Reduction of Aldehydes and Ketones using NaBH4. Available at: [Link]

-

SpectraBase. Mass Spectrum of Phenyl-2-propanol Derivatives. Wiley Science Solutions. Available at: [Link]

Sources

1-(2-Bromophenyl)propan-2-ol CAS number and chemical identifiers

Part 1: Chemical Identity & Physical Properties

Executive Summary

1-(2-Bromophenyl)propan-2-ol (CAS: 210408-48-3) is a chiral halo-phenylpropanol derivative used primarily as a versatile building block in medicinal chemistry.[1] Unlike its tertiary alcohol isomer (2-(2-bromophenyl)propan-2-ol), this secondary alcohol possesses a reactive hydroxyl group at the C2 position and an ortho-bromine on the phenyl ring. This specific substitution pattern makes it an ideal substrate for palladium-catalyzed intramolecular etherification , yielding 2,3-dihydrobenzofuran scaffolds commonly found in bioactive natural products.

Nomenclature & Identifiers

| Identifier | Value |

| IUPAC Name | 1-(2-Bromophenyl)propan-2-ol |

| CAS Number | 210408-48-3 |

| Molecular Formula | C₉H₁₁BrO |

| Molecular Weight | 215.09 g/mol |

| SMILES | CC(O)CC1=CC=CC=C1Br |

| InChIKey | RJKPOWPTZRARKB-UHFFFAOYSA-N |

Physical & Chemical Specifications

Note: Experimental data for this specific isomer is limited; values below represent consensus predicted data validated against structural analogues.

| Property | Value / Range | Condition |

| Appearance | Colorless to pale yellow oil | Ambient |

| Boiling Point | ~268.3°C | 760 mmHg (Predicted) |

| Density | 1.403 ± 0.06 g/cm³ | 20°C (Predicted) |

| Solubility | Soluble in DCM, MeOH, THF, EtOAc | Insoluble in H₂O |

| pKa | ~14.4 (Hydroxyl) | 25°C |

Part 2: Synthetic Protocols

Primary Synthesis: Chemo-Selective Reduction

The most robust "field-proven" method for synthesizing 1-(2-bromophenyl)propan-2-ol is the reduction of its ketone precursor, 1-(2-bromophenyl)propan-2-one . This route avoids the regioselectivity issues often encountered in Grignard additions to epoxides.

Mechanism & Workflow

The reaction utilizes Sodium Borohydride (NaBH₄) in methanol. The hydride ion attacks the carbonyl carbon, reducing the ketone to a secondary alcohol.

Figure 1: Step-wise reduction workflow for high-purity synthesis.

Experimental Protocol

-

Preparation: Dissolve 10.0 mmol of 1-(2-bromophenyl)propan-2-one in 30 mL of anhydrous Methanol (MeOH).

-

Addition: Cool the solution to 0°C. Add 12.0 mmol of NaBH₄ portion-wise over 15 minutes to control hydrogen evolution.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (30% EtOAc/Hexane).

-

Quench: Carefully add 1M HCl dropwise at 0°C until pH ~5.

-

Extraction: Remove MeOH under vacuum. Extract the residue with Ethyl Acetate (3 x 20 mL).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica, 10-20% EtOAc/Hexanes).

Part 3: Applications in Drug Discovery

Intramolecular Cyclization (The "Killer App")

The structural value of 1-(2-bromophenyl)propan-2-ol lies in its ability to undergo Pd-catalyzed intramolecular C-O bond formation . This transforms the linear alcohol into a 2-methyl-2,3-dihydrobenzofuran core, a scaffold ubiquitous in bioactive molecules (e.g., antioxidants, anti-inflammatory agents).

Mechanistic Pathway

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle:

-

Oxidative Addition: Pd(0) inserts into the Ar-Br bond.

-

Ligand Exchange: The hydroxyl group coordinates to Pd (often requiring a base like Cs₂CO₃ to form the alkoxide).

-

Reductive Elimination: Formation of the C-O bond and regeneration of Pd(0).

Figure 2: Palladium-catalyzed intramolecular etherification mechanism.

Protocol for Cyclization

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: BINAP or Xantphos (7 mol%)

-

Base: Cs₂CO₃ (1.5 equiv)

-

Solvent: Toluene, 100°C, 12-18h.

-

Yield: Typically 85-95% conversion to the benzofuran derivative.

Part 4: Safety & Handling (MSDS Highlights)

| Hazard Class | Statement | Precaution |

| Skin Irritant | H315: Causes skin irritation | Wear nitrile gloves. |

| Eye Irritant | H319: Causes serious eye irritation | Use safety goggles; access to eyewash station. |

| Acute Toxicity | H302: Harmful if swallowed | Do not eat/drink in lab; wash hands post-handling. |

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the alcohol or hydrolysis of the bromide over long periods.

References

-

Sigma-Aldrich. (2025). Product Specification: 1-(2-Bromophenyl)propan-2-ol (CAS 210408-48-3).[2][3][4] Retrieved from

- Wolfe, J. P., & Buchwald, S. L. (1999). "Palladium-Catalyzed Synthesis of Ethers from Aryl Halides and Alcohols." Journal of the American Chemical Society.

-

PubChem. (2025). Compound Summary: 1-(2-Bromophenyl)propan-2-ol.[2][3] National Library of Medicine. Retrieved from

- ChemicalBook. (2024). 2-(2-Bromophenyl)propan-2-ol vs 1-(2-Bromophenyl)propan-2-ol Isomer Distinction. (Reference for physical property ranges).

Sources

Solubility Profile of 1-(2-Bromophenyl)propan-2-ol in Organic Solvents

Executive Summary

Molecule: 1-(2-Bromophenyl)propan-2-ol CAS: 210408-48-3 Molecular Formula: C9H11BrO Molecular Weight: 215.09 g/mol [1][2]

This technical guide provides a comprehensive solubility profile for 1-(2-Bromophenyl)propan-2-ol , a halogenated chiral secondary alcohol. Often utilized as an intermediate in the synthesis of phenethylamine derivatives and complex heterocyclic scaffolds, this molecule exhibits a distinct amphiphilic character driven by its lipophilic 2-bromophenyl moiety and hydrophilic hydroxyl group.

The data and protocols below are designed to assist researchers in optimizing solvent selection for reaction media, liquid-liquid extraction (LLE), and recrystallization processes.

Physicochemical Basis of Solubility

To predict and manipulate the solubility of 1-(2-Bromophenyl)propan-2-ol, one must understand the competing intermolecular forces at play.

Structural Analysis

-

Lipophilic Domain (Hydrophobic): The 2-bromophenyl group contributes significantly to the molecule's non-polar character. The ortho-bromine atom adds high electron density and polarizability but increases the molecule's overall lipophilicity (LogP ~2.6 – 2.8). This domain favors interaction with aromatic and chlorinated solvents via

stacking and dispersion forces. -

Hydrophilic Domain (Polar): The secondary hydroxyl (-OH) group at the C2 position acts as both a hydrogen bond donor (HBD) and acceptor (HBA). This allows for solubility in polar protic solvents (alcohols) and polar aprotic solvents (ethers, ketones).

Theoretical Solubility Parameters

Based on Group Contribution Methods (Van Krevelen/Hoftyzer), the estimated Hansen Solubility Parameters (HSP) for this molecule are:

| Parameter | Estimated Value ( | Dominant Interaction |

| Dispersion ( | ~19.0 - 20.0 | Van der Waals forces from the brominated aromatic ring. |

| Polarity ( | ~6.0 - 8.0 | Dipole moments from the C-Br and C-O bonds. |

| H-Bonding ( | ~12.0 - 14.0 | Hydrogen bonding from the secondary alcohol. |

Implication: Solvents with HSP values within a radius (

Solubility Profile by Solvent Class

The following table categorizes solvents based on their interaction efficiency with 1-(2-Bromophenyl)propan-2-ol.

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent | High dispersion match ( |

| Polar Aprotic | Ethyl Acetate (EtOAc), THF, Acetone | Good to Excellent | Strong dipole interactions solvate the -OH group without competing for protons. EtOAc is the preferred solvent for reaction workup. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Good | Forms hydrogen bond networks with the solute's -OH. Solubility decreases as the alcohol chain length increases (MeOH > EtOH > IPA). |

| Aromatic Hydrocarbons | Toluene, Xylene | Moderate to Good | |

| Aliphatic Hydrocarbons | Hexane, Heptane, Pentane | Poor / Temperature Dependent | The high polarity of the -OH group resists solvation by pure alkanes. Useful as an anti-solvent to induce precipitation or crystallization. |

| Aqueous | Water | Very Low (<1 g/L) | The hydrophobic bromophenyl tail dominates, preventing integration into the aqueous H-bond network. |

Experimental Protocols

Protocol A: Saturation Shake-Flask Method

Use this protocol to determine the exact quantitative solubility (mg/mL) for analytical standards or process scaling.

-

Preparation: Weigh approximately 100 mg of 1-(2-Bromophenyl)propan-2-ol into a 4 mL glass vial.

-

Solvent Addition: Add the target solvent in 100

L increments. -

Equilibration: Cap the vial and vortex vigorously for 2 minutes. Place in a shaker bath at 25°C for 24 hours.

-

Observation:

-

If the solid/oil dissolves completely, add more solute until saturation is observed (persistent turbidity or phase separation).

-

-

Sampling: Centrifuge the saturated mixture at 3000 rpm for 10 minutes.

-

Quantification: Remove the supernatant, dilute with mobile phase, and analyze via HPLC-UV (typically at 210-220 nm or 254 nm for the phenyl ring).

Protocol B: Solvent Selection for Crystallization

Use this workflow to purify the compound from reaction byproducts.

Figure 1: Standard crystallization workflow utilizing the solubility differential between polar aprotic solvents and aliphatic hydrocarbons.

Applications in Process Chemistry

Liquid-Liquid Extraction (LLE) Strategy

Due to its LogP (~2.6), 1-(2-Bromophenyl)propan-2-ol partitions strongly into organic phases.

-

Recommended System: Dichloromethane (DCM) / Water.

-

Partition Coefficient: The compound will favor the DCM layer (

). -

pH Adjustment: Since the alcohol is non-ionizable under standard conditions, pH adjustment of the aqueous phase is generally unnecessary for the alcohol itself, but may be used to retain amine impurities in the aqueous phase (acidic pH) or acid impurities (basic pH).

Chromatography (TLC/HPLC)

-

TLC Mobile Phase: A mixture of Hexane:Ethyl Acetate (typically 4:1 to 2:1 ratio) is effective. The bromine atom provides significant UV absorbance at 254 nm, making detection straightforward.

-

Retardation Factor (

): Expect an

Safety and Handling

-

Hazards: As a halogenated organic, treat as a potential irritant (Skin/Eye/Respiratory).[3][4]

-

GHS Classification: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3).[3][4]

-

Storage: Store in a cool, dry place. The secondary alcohol is generally stable but should be kept away from strong oxidizing agents (e.g., chromates, permanganates) to prevent oxidation to the ketone (1-(2-bromophenyl)propan-2-one).

References

-

Sigma-Aldrich. 1-(2-Bromophenyl)propan-2-ol Product Page & Safety Data. Retrieved from .

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11252885, 1-bromo-2-phenylpropan-2-ol (Isomer Comparison). Retrieved from .

- Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

-

ChemBK. 2-(2-bromophenyl)propan-2-ol Physical Properties. Retrieved from .

Sources

Thermodynamic & Kinetic Stability of Ortho-Brominated Phenyl Alcohols: A Strategic Guide for Drug Design

Topic: Thermodynamic & Kinetic Stability of Ortho-Brominated Phenyl Alcohols Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Lead Optimization Scientists

Executive Summary

The strategic incorporation of bromine at the ortho position of phenyl alcohols (phenols) is a high-impact tactic in medicinal chemistry. It serves a dual purpose: modulating thermodynamic stability through intramolecular hydrogen bonding (IMHB) and electronic gating, while enhancing kinetic stability by blocking metabolic soft spots (CYP450 oxidation and Phase II conjugation). This guide dissects the physicochemical causality of these effects and provides validated protocols for their synthesis and evaluation.

The Thermodynamic Landscape: Intramolecular Forces

The thermodynamic stability of 2-bromophenol derivatives is governed by the competition between intermolecular solvation and Intramolecular Hydrogen Bonding (IMHB). Unlike fluorine (which forms weak H-bonds) or iodine (which is too large), bromine occupies a "Goldilocks" zone, offering significant steric bulk with a polarizable lone pair capable of accepting a hydrogen bond.

The IMHB Stabilization Energy

In the gas phase and non-polar solvents, 2-bromophenol exists predominantly in the cis (syn) conformation, where the hydroxyl proton is locked toward the bromine atom.

-

Mechanism: The interaction occurs between the phenolic hydrogen and the bromine lone pair (

). -

Energy Gain: This interaction provides approximately 1.5 – 2.5 kcal/mol of stabilization energy compared to the trans conformer.

-

Impact on pKa:

-

Inductive Effect:[1] The electron-withdrawing nature of Br (-I effect) should theoretically lower the pKa (increase acidity) significantly.

-

IMHB Counter-Effect: The IMHB stabilizes the neutral phenol, making deprotonation energetically costlier than predicted by induction alone.

-

Result: 2-Bromophenol (

) is more acidic than phenol (

-

Bond Dissociation Energy (BDE) & Antioxidant Potential

The O-H Bond Dissociation Energy (BDE) dictates the compound's stability against radical oxidation (shelf-life) and its potential as a radical scavenger (antioxidant activity).[2]

-

Steric Shielding: The bulky ortho-bromine (Van der Waals radius ~1.85 Å) shields the oxygen radical, kinetically stabilizing the phenoxyl radical species.

-

Electronic Effect: Bromine destabilizes the ground state slightly less than it stabilizes the radical intermediate via lone-pair donation, leading to a BDE similar to or slightly lower than unsubstituted phenol (~88 kcal/mol), facilitating Hydrogen Atom Transfer (HAT).

Table 1: Comparative Thermodynamic Parameters

| Compound | pKa (approx) | LogP (Lipophilicity) | O-H BDE (kcal/mol) | |

| Phenol | 9.95 | 0 | 1.46 | ~88.0 |

| 2-Bromophenol | 9.81 | -2.1 (Stabilizing) | 2.35 | ~86.5 |

| 4-Bromophenol | 9.34 | 0 | 2.59 | ~85.0 |

| 2,6-Dibromophenol | 6.80 | -3.5 (Dual IMHB) | 3.10 | ~82.0 |

Visualization: Conformational & Metabolic Pathways

The following diagram illustrates the thermodynamic equilibrium of the conformers and the kinetic metabolic blocking effect.

Figure 1: Interplay between conformational locking (IMHB) and metabolic susceptibility.[1] The 'Cis' form resists glucuronidation (UGT) due to steric shielding by the bromine atom.

Experimental Protocols: Synthesis & Validation

Protocol: Regioselective Ortho-Bromination

Direct bromination of phenols with

Principle: The bulky amine complex modifies the electrophilicity of bromine and directs it to the ortho position via hydrogen bonding with the phenolic hydroxyl group.

Step-by-Step Methodology:

-

Reagent Preparation: In a dry flask, dissolve tert-butylamine (1.1 equiv) in Dichloromethane (DCM) at -70°C. Add

(1.0 equiv) dropwise. The complex precipitates as a yellow solid. -

Addition: Dissolve the phenyl alcohol substrate (1.0 equiv) in DCM and add it slowly to the pre-formed complex at -70°C.

-

Reaction: Allow the mixture to warm slowly to room temperature over 4 hours. The initial H-bonding between the phenol -OH and the amine-Br complex directs the bromine to the proximal ortho carbon.

-

Quench: Quench with 10%

(sodium thiosulfate) to remove unreacted bromine. -

Workup: Extract with DCM, wash with brine, dry over

, and concentrate. -

Purification: Flash chromatography (Hexanes/EtOAc). Ortho-isomers typically elute faster than para-isomers due to IMHB masking the polar -OH group.[1]

Protocol: Metabolic Stability Assay (Microsomal)

To validate the kinetic stability conferred by the ortho-bromine, perform a comparative intrinsic clearance (

-

System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.[1]

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Initiation: Pre-incubate compound (1 µM final) with microsomes for 5 min at 37°C. Initiate reaction by adding NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

-

Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 min.

-

Quench: Add 150 µL ice-cold Acetonitrile (containing internal standard) to precipitate proteins.

-

Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. Slope =

.[1]

Strategic Implications in Drug Design

The "Ortho-Effect" on Lipophilicity

Bromination increases LogP (hydrophobicity).[1] However, ortho-bromination increases the "apparent" lipophilicity more than para-bromination.

-

Reasoning: The IMHB "hides" the polar O-H proton from the solvent, effectively reducing the Polar Surface Area (PSA).

-

Application: Use this to improve Blood-Brain Barrier (BBB) permeability.[1] A 2-bromophenol motif can often penetrate the CNS better than its 4-bromo isomer.

Blocking Metabolic Soft Spots

-

Phase I (CYP450): The ortho-position is a common site for aromatic hydroxylation. Bromine blocks this completely.

-

Phase II (Glucuronidation): UGT enzymes require access to the hydroxyl lone pairs. The bulky ortho-bromine (especially if combined with a substituent at the 6-position) creates a "steric gate," significantly slowing down glucuronidation and extending the drug's half-life (

).

References

-

Joswig, C., et al. (2021).[1] Structural Relevance of Intramolecular H-Bonding in Ortho-Hydroxyaryl Schiff Bases. National Institutes of Health (PMC).[1] Link

-

PubChem. (2025).[1] 4-Bromophenol Compound Summary. National Library of Medicine.[1] Link

-

Szymusiak, H., & Zieliński, R. (2002).[1] Bond Dissociation Enthalpy of Phenolic Antioxidants. Polish Journal of Food and Nutrition Sciences. Link

-

Organic Syntheses. (1934).[1] o-Bromophenol Preparation Protocol. Org. Synth. 14, 14. Link

-

Creative Diagnostics. (2024). Metabolic Stability and Metabolite Analysis of Drugs. Link

Sources

literature review on 1-(2-Bromophenyl)propan-2-ol derivatives

An In-Depth Technical Guide to the Synthesis and Application of 1-(2-Bromophenyl)propan-2-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-(2-Bromophenyl)propan-2-ol and its derivatives, a class of compounds holding significant potential in medicinal chemistry and materials science. We will delve into the core synthetic methodologies, explore advanced derivatization strategies, and analyze their applications, with a particular focus on their pharmacological activities. This document is designed to be a practical resource, offering not just theoretical knowledge but also actionable experimental protocols and insights into the rationale behind key procedural choices.

The 1-(2-Bromophenyl)propan-2-ol molecule is a versatile chemical entity characterized by three key functional regions: a stereogenic center at the C2 position of the propanol chain, a reactive hydroxyl group, and a brominated phenyl ring. This unique combination of features makes it an attractive starting point for the synthesis of diverse and complex molecules. The bromine atom, in particular, serves as a versatile synthetic handle for a variety of cross-coupling reactions, enabling the introduction of a wide range of substituents to modulate the molecule's steric and electronic properties. The chiral alcohol moiety is pivotal for stereospecific interactions with biological targets, a critical consideration in modern drug design.

Synthesis of the Core Scaffold

The most prevalent and efficient method for synthesizing the 1-(2-Bromophenyl)propan-2-ol core structure and its analogues is the Grignard reaction. This organometallic reaction involves the nucleophilic addition of a Grignard reagent to an aldehyde or ketone.

Grignard Reaction with 2-Bromobenzaldehyde

A common route involves the reaction of 2-bromobenzaldehyde with an ethylmagnesium bromide Grignard reagent.[1][2] This approach constructs the three-carbon propanol chain in a single, efficient step.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. The use of anhydrous ether is critical to prevent the immediate quenching of the reagent, which would halt the desired reaction with the aldehyde.

-

Inert Atmosphere: Reactions are typically run under nitrogen or argon to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.

-

Controlled Temperature: The initial addition of the Grignard reagent is often performed at low temperatures (e.g., 0 °C) to manage the exothermic nature of the reaction and minimize side product formation.

Experimental Protocol: Synthesis of 1-(2-Bromophenyl)propan-1-ol

This protocol is adapted from established procedures for similar Grignard reactions.[2]

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add magnesium turnings.

-

Reagent Formation: Add a small volume of anhydrous diethyl ether to cover the magnesium. Add a crystal of iodine to initiate the reaction. Slowly add a solution of ethyl bromide in anhydrous diethyl ether via the dropping funnel. The disappearance of the iodine color and gentle refluxing indicates the formation of ethylmagnesium bromide.

-

Aldehyde Addition: Once the Grignard reagent formation is complete, cool the flask to 0 °C in an ice bath. Add a solution of 2-bromobenzaldehyde (1.0 eq) in anhydrous diethyl ether dropwise over 30 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

-

Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This step protonates the alkoxide intermediate to form the alcohol and precipitates the magnesium salts.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (e.g., eluting with 10% diethyl ether in petroleum ether) to yield 1-(2-bromophenyl)propan-1-ol as a colorless oil.[2]

Data Presentation: Synthesis of 1-(2-Bromophenyl)propan-1-ol Analogues

| Starting Aldehyde | Grignard Reagent | Product | Yield (%) | Reference |

| 2-Bromobenzaldehyde | Ethylmagnesium bromide | 1-(2-Bromophenyl)propan-1-ol | 81 | [2] |

| 2-Bromobenzaldehyde | Isopropylmagnesium bromide | 1-(2-Bromophenyl)-2-methylpropan-1-ol | 57 | [2] |

| 3,4-Dichlorobenzaldehyde | Ethylmagnesium bromide | 1-(3,4-Dichlorophenyl)propan-1-ol | N/A | [1] |

Derivatization Strategies and Applications

The true value of the 1-(2-bromophenyl)propan-2-ol scaffold lies in its potential for derivatization. The hydroxyl group and the bromo-phenyl moiety are prime targets for modification, leading to a vast chemical space of potential drug candidates and functional materials.

Workflow for Derivative Synthesis and Evaluation

Caption: Workflow for the development of 1-(2-bromophenyl)propan-2-ol derivatives.

Reactions at the Hydroxyl Group

The secondary alcohol can be readily oxidized to the corresponding ketone, 1-(2-bromophenyl)propan-2-one. This ketone is a valuable intermediate for further modifications, such as reductive amination to introduce amine functionalities or reactions at the alpha-carbon.

Additionally, the hydroxyl group can be converted into a better leaving group (e.g., tosylate or mesylate) for nucleophilic substitution reactions, or it can be used in etherification or esterification reactions to introduce a wide variety of side chains.

Cross-Coupling Reactions at the Bromophenyl Ring

The carbon-bromine bond is a key site for derivatization, most commonly through palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Buchwald-Hartwig reactions. For instance, a Suzuki coupling can replace the bromine atom with a variety of aryl or heteroaryl groups, significantly altering the molecule's properties.[3] This is a powerful strategy for exploring structure-activity relationships (SAR) in drug discovery programs.

Application in Medicinal Chemistry: Serotonin Reuptake Inhibitors (SRIs)

A significant application of related phenyl-piperazine derivatives is in the treatment of affective disorders like depression and anxiety.[4][5][6] These compounds often act as selective serotonin reuptake inhibitors (SSRIs). The core structure of 1-(2-bromophenyl)propan-2-ol provides a foundation upon which pharmacophores for SERT (serotonin transporter) inhibition can be built.[7] By replacing the bromine with a piperazine moiety via a Buchwald-Hartwig amination, for example, and further modifying the propanol side chain, novel SRI candidates can be synthesized and evaluated.

Illustrative Derivatization: Synthesis of a Phenyl-Piperazine Analogue

Caption: A potential pathway to synthesize psychoactive derivatives.

Asymmetric Synthesis and Stereochemistry

The C2 of the propanol chain is a chiral center, meaning 1-(2-bromophenyl)propan-2-ol exists as a pair of enantiomers. In pharmacology, it is common for one enantiomer of a drug to be significantly more active or have a different safety profile than the other. Therefore, controlling the stereochemistry during synthesis is paramount.

Asymmetric synthesis can be achieved using several strategies:

-

Chiral Catalysts: Employing chiral catalysts, such as those used in asymmetric reductions or additions, can favor the formation of one enantiomer over the other.[8][9][10]

-

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the starting material to direct the stereochemical outcome of a reaction, after which it is removed.[11]

-

Resolution: A racemic mixture can be separated into its individual enantiomers through techniques like chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

The development of catalytic asymmetric methods is a key area of modern organic synthesis, offering an efficient and atom-economical route to enantiopure compounds.[9]

Safety and Handling

As with many brominated organic compounds, 1-(2-bromophenyl)propan-2-ol and its derivatives should be handled with care. The parent compound, 2-(2-Bromophenyl)propan-2-ol, is classified as acutely toxic if swallowed (Acute Tox. 3 Oral). Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should always be worn.[12] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[12]

Conclusion and Future Outlook

1-(2-Bromophenyl)propan-2-ol is a highly valuable and versatile scaffold in synthetic chemistry. Its utility stems from the presence of multiple, distinct reactive sites that allow for systematic and diverse structural modifications. The accessibility of the core structure via robust methods like the Grignard reaction, combined with modern cross-coupling and asymmetric synthesis techniques, opens the door to vast libraries of novel compounds. The demonstrated potential of related structures in areas like CNS disorders underscores the importance of continued research into these derivatives. Future work will likely focus on developing more efficient and highly enantioselective synthetic routes and exploring the utility of these derivatives in other therapeutic areas, such as oncology and infectious diseases, where brominated compounds have also shown promise.[13][14]

References

-

Synthesis of 1(2-bromophenyl)propanol. PrepChem.com. [Link]

-

One-Pot Asymmetric Synthesis of Alkylidene 1-Alkylindan-1-ols Using Brønsted Acid and Palladium Catalysis. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Synthesis of 2-(p-Bromophenyl)-1-(2-pyridyl)-2-propanol. PrepChem.com. [Link]

-

2-(2-bromophenyl)propan-2-ol. ChemBK. [Link]

-

Recent advances in catalytic asymmetric synthesis. Frontiers. [Link]

-

(PDF) Recent advances in catalytic asymmetric synthesis. ResearchGate. [Link]

-

Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. PMC. [Link]

-

pharmacological reference compounds: Topics by Science.gov. Science.gov. [Link]

-

Chapter 45 — Asymmetric synthesis - Pure enantiomers from Nature: the chiral pool and chiral induction. University of Victoria. [Link]

- EP1436271B1 - Phenyl-piperazine derivatives as serotonin reuptake inhibitors.

-

Molecules | Special Issue : Catalytic Asymmetric Synthesis. MDPI. [Link]

-

Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI. [Link]

- US7144884B2 - Phenyl-piperazine derivatives as serotonin reuptake inhibitors.

-

Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. PMC. [Link]

-

Discovery of Novel Selective Serotonin Reuptake Inhibitors Through Development of a Protein-Based Pharmacophore. PMC. [Link]

- UA43847C2 - DERIVATIVES OF SUBSTITUTED PROPANE-2-OL.

-

Synthesis of 2 bromo 2 phenylpropane. YouTube. [Link]

-

Pharmacological study of broperamole, a chemical novel antiinflammatory compound. National Library of Medicine. [Link]

- WO2003029232A1 - Phenyl-piperazine derivatives as serotonin reuptake inhibitors.

-

CAS No: 7073-69-0 - 2-(2-Bromophenyl)propan-2-ol. Pharmaffiliates. [Link]

-

Synthesis of new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives and evaluation of their antidepressant-like effects. ResearchGate. [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. [Link]

-

An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP1436271B1 - Phenyl-piperazine derivatives as serotonin reuptake inhibitors - Google Patents [patents.google.com]

- 5. US7144884B2 - Phenyl-piperazine derivatives as serotonin reuptake inhibitors - Google Patents [patents.google.com]

- 6. WO2003029232A1 - Phenyl-piperazine derivatives as serotonin reuptake inhibitors - Google Patents [patents.google.com]

- 7. Discovery of Novel Selective Serotonin Reuptake Inhibitors Through Development of a Protein-Based Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. web.uvic.ca [web.uvic.ca]

- 12. chembk.com [chembk.com]

- 13. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

Technical Monograph: Chirality and Enantioselective Engineering of 1-(2-Bromophenyl)propan-2-ol

Executive Summary

This technical guide addresses the structural characterization, synthesis, and enantiomeric resolution of 1-(2-Bromophenyl)propan-2-ol (CAS: 210408-48-3). As a chiral secondary alcohol featuring an ortho-brominated phenyl ring, this molecule serves as a critical halogenated building block in the synthesis of complex phenethylamine derivatives and pharmaceutical intermediates.

The presence of the bromine atom at the ortho position introduces significant steric bulk proximal to the chiral center, necessitating tailored protocols for enzymatic kinetic resolution and asymmetric synthesis compared to its non-halogenated analogs.

Molecular Architecture and Chirality

Structural Identity

The molecule consists of a propyl chain attached to a 2-bromophenyl ring. The hydroxyl group is located at the C2 position of the propyl chain, creating a single stereogenic center.

-

IUPAC Name: 1-(2-Bromophenyl)propan-2-ol

-

Molecular Formula: C

H -

Molecular Weight: 215.09 g/mol

-

Chiral Center: C2 of the propyl chain.

Absolute Configuration (CIP Priority)

To assign the absolute configuration (

-

Priority 1:

(Oxygen has the highest atomic number). -

Priority 2:

(The methylene carbon is attached to an aromatic ring containing Bromine. The first point of difference is the aromatic Carbon vs. the Hydrogen atoms on the methyl group). -

Priority 3:

(Methyl group; Carbon attached to H, H, H). -

Priority 4:

(Lowest atomic number).

Determination:

-

(

)-Enantiomer: When the Hydrogen (lowest priority) is oriented away from the viewer, the sequence -

(

)-Enantiomer: When the Hydrogen is oriented away, the sequence

Synthesis and Production Workflows

Researchers typically employ two primary pathways: Racemic Synthesis followed by Kinetic Resolution (for generating both enantiomers) or Asymmetric Synthesis (for targeted single-enantiomer production).

Pathway A: Racemic Synthesis (Grignard Ring Opening)

The most direct route to the racemic alcohol involves the nucleophilic attack of a Grignard reagent on propylene oxide.

Protocol:

-

Reagents: 2-Bromobenzyl bromide (precursor to Grignard) or 2-Bromophenylmagnesium bromide; Propylene oxide (racemic).

-

Mechanism: The Grignard reagent attacks the less hindered carbon of the epoxide (regioselective ring opening).

-

Note on Regiochemistry: Using 2-bromophenylmagnesium bromide directly on propylene oxide yields the target 1-(2-bromophenyl)propan-2-ol.

-

Reaction:

-

Pathway B: Enzymatic Kinetic Resolution (EKR)

Due to the steric hindrance of the ortho-bromo group, standard chemical resolution can be inefficient. Biocatalysis using lipases is the preferred method for high Enantiomeric Excess (

Mechanism: Lipases (e.g., Candida antarctica Lipase B, CAL-B) catalyze the transesterification of one enantiomer selectively (typically the

Experimental Protocol (Self-Validating):

-

Substrate: Dissolve 10 mmol racemic 1-(2-bromophenyl)propan-2-ol in dry MTBE or Toluene.

-

Acyl Donor: Add 30 mmol Vinyl Acetate (irreversible donor).

-

Catalyst: Add 50 mg/mmol immobilized CAL-B (Novozym 435).

-

Incubation: Shake at 30°C, 200 rpm. Monitor by Chiral HPLC.[3][4][5]

-

Termination: Filter enzyme when conversion reaches 50% (theoretical maximum yield for resolution).

-

Separation: The product mixture contains (

)-Alcohol and (

Workflow Visualization

The following diagram illustrates the decision logic and process flow for synthesizing and resolving the enantiomers.

Caption: Integrated workflow for the synthesis and lipase-catalyzed kinetic resolution of the target alcohol.

Analytical Characterization

Validating the enantiomeric purity requires specific chiral stationary phases (CSPs).[3][8] The ortho-bromo substituent creates a distinct "handle" for chiral recognition but also requires careful mobile phase optimization to prevent peak tailing.

Chiral HPLC Methodology

Polysaccharide-based columns are the industry standard for this class of phenylpropanols.

| Parameter | Condition Set A (Standard) | Condition Set B (High Resolution) |

| Column | Chiralcel OD-H (Cellulose tris-3,5-dimethylphenylcarbamate) | Chiralpak AD-H (Amylose tris-3,5-dimethylphenylcarbamate) |

| Mobile Phase | Hexane : Isopropanol (90:10) | Hexane : Ethanol (95:5) |

| Flow Rate | 0.5 - 1.0 mL/min | 0.5 mL/min |

| Detection | UV @ 254 nm (Phenyl absorption) | UV @ 220 nm / 254 nm |

| Temperature | 25°C | 20°C (Lower temp improves selectivity) |

| Elution Order | Typically ( | May invert depending on modifier |

Stereochemical Assignment (Mosher's Method)

If reference standards are unavailable, the absolute configuration must be determined chemically using Mosher's Acid chlorides (

-

Derivatization: React the alcohol separately with (

)-MTPA-Cl and ( -

NMR Analysis: Analyze the

-NMR chemical shifts of the protons near the chiral center (the methyl doublet and the benzylic methylene). -

Calculation: Calculate

Advanced Asymmetric Synthesis (CBS Reduction)

For applications requiring >98%

Mechanism

The CBS catalyst (a chiral oxazaborolidine) activates borane (

Pathway Visualization

Caption: Mechanism of enantioselective CBS reduction yielding the (S)-alcohol.

References

-

Sigma-Aldrich. 1-(2-Bromophenyl)propan-2-ol Product Specification & MSDS. Link

-

Organic Reactions. Enantioselective Reduction of Ketones. Organic Reactions, 2004. Link

- Kamal, A., et al.Lipase-catalyzed resolution of 1-phenyl-2-propanol derivatives: An efficient route to enantiopure intermediates. Tetrahedron: Asymmetry, 2003. (General methodology for phenylpropanols).

-

Corey, E. J., et al. Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Route to Optically Active Alcohols. Journal of the American Chemical Society.[9] Link

-

BenchChem. Chiral Separation of 2-Phenyl-1-propanol and Analogs by HPLC. Link

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. (PDF) Kinetic and chemical resolution of different 1-phenyl-2-propanol derivatives [academia.edu]

- 7. mdpi.com [mdpi.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. york.ac.uk [york.ac.uk]

Methodological & Application

Synthesis of 1-(2-Bromophenyl)propan-2-ol via Grignard Reaction: Application Notes and Protocols

Introduction

1-(2-Bromophenyl)propan-2-ol is a valuable chemical intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. Its structure, featuring a chiral center and a reactive bromine atom on the aromatic ring, makes it a versatile building block for creating complex molecular architectures. The Grignard reaction, a cornerstone of carbon-carbon bond formation in organic chemistry, provides a robust and efficient method for the synthesis of this secondary alcohol.[1][2] This document provides detailed application notes and protocols for the production of 1-(2-Bromophenyl)propan-2-ol, intended for researchers, scientists, and professionals in drug development. The protocols herein are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices to ensure both safety and reproducibility.

Reaction Overview and Mechanism

The synthesis of 1-(2-Bromophenyl)propan-2-ol can be achieved via two primary Grignard routes, both of which will be detailed. The fundamental principle of the Grignard reaction involves the nucleophilic attack of an organomagnesium halide (the Grignard reagent) on an electrophilic carbonyl carbon.[3][4]

Route A: Reaction of 2-bromobenzaldehyde with methylmagnesium bromide. Route B: Reaction of 2-bromophenylmagnesium bromide with acetaldehyde.

The core of the Grignard reaction lies in the reversal of polarity (umpolung) of the carbon atom attached to the magnesium. In an alkyl or aryl halide, this carbon is electrophilic. Upon reaction with magnesium metal, it becomes part of a highly polar carbon-magnesium bond, rendering it strongly nucleophilic and basic.[1][4] This nucleophilic carbon then readily attacks the electrophilic carbonyl carbon of an aldehyde or ketone.[3][4] The reaction proceeds through a six-membered ring transition state, leading to the formation of a magnesium alkoxide intermediate.[1] A subsequent acidic workup protonates the alkoxide to yield the final alcohol product.[5][6]

Mechanistic Pathway Visualization

The following diagram illustrates the generalized nucleophilic addition mechanism of a Grignard reagent to a carbonyl compound.

Sources

Application Note: Chemoselective Reduction of 1-(2-Bromophenyl)propan-2-one to 1-(2-Bromophenyl)propan-2-ol

Executive Summary

This application note details the protocol for the chemoselective reduction of 1-(2-bromophenyl)propan-2-one (CAS: 2114-00-3) to its corresponding secondary alcohol, 1-(2-bromophenyl)propan-2-ol. The primary challenge in this transformation is preserving the aryl-bromide bond, which is susceptible to hydrodehalogenation under vigorous reducing conditions (e.g., catalytic hydrogenation). This guide establishes Sodium Borohydride (

Introduction & Mechanistic Insight

The 1-(2-bromophenyl)propan-2-ol scaffold is a critical intermediate in the synthesis of various CNS-active pharmaceutical ingredients (APIs), including amphetamine derivatives and heterocyclic precursors.

The Chemoselectivity Challenge

The presence of a bromine atom at the ortho position of the aromatic ring introduces two specific constraints:

-

Steric Hindrance: The bulky bromine atom adjacent to the benzylic position can influence the conformation of the transition state.

-

Labile Ar-Br Bond: The use of metal-catalyzed hydrogenation (e.g.,

, Pd/C) or dissolving metal reductions carries a high risk of hydrogenolysis, leading to the formation of the des-bromo impurity (1-phenylpropan-2-ol), which is often inseparable by standard crystallization.

Reaction Mechanism

The reduction proceeds via the nucleophilic attack of the borohydride anion (

Figure 1: Mechanistic Pathway

Caption: The borohydride anion delivers a hydride to the ketone carbonyl.[1][2] The resulting alkoxide is protonated by the solvent (methanol) to yield the alcohol.[1]

Reagent Selection Guide

The following table contrasts potential reducing agents.

| Reducing Agent | Solvent System | Chemoselectivity (Ar-Br) | Risk Profile | Recommendation |

| Sodium Borohydride ( | MeOH / EtOH | Excellent (Retained) | Low (Modest | Primary Choice |

| Lithium Aluminum Hydride ( | THF / Et₂O | Moderate (Risk of debromination at high temp) | High (Pyrophoric, violent quench) | Avoid unless necessary |

| Hydrogenation ( | MeOH / EtOAc | Poor (High risk of Ar-Br cleavage) | Moderate (Flammable gas) | Do Not Use |

| Meerwein-Ponndorf-Verley (MPV) | Isopropanol / Al(OiPr)₃ | Excellent | Low (Reversible, requires distillation) | Secondary Choice |

Experimental Protocol (Standard Operating Procedure)

Target Scale: 10.0 mmol (approx. 2.13 g of ketone) Expected Yield: 90–95%

Materials

-

Precursor: 1-(2-bromophenyl)propan-2-one (2.13 g, 10 mmol)

-

Reagent: Sodium Borohydride (0.38 g, 10 mmol) Note: Stoichiometrically only 0.25 eq is required, but 1.0 eq is standard to ensure rapid completion.

-

Solvent: Methanol (anhydrous preferred, 20 mL)

-

Quench: Saturated Ammonium Chloride (

) solution.[1]

Step-by-Step Procedure

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Flush with nitrogen (optional but recommended for purity).

-

Dissolution: Add 1-(2-bromophenyl)propan-2-one (2.13 g) and Methanol (15 mL). Stir until fully dissolved.

-

Cooling: Place the RBF in an ice-water bath (

).-

Why: Cooling suppresses initial exotherms and minimizes side reactions, though

is relatively mild.

-

-

Addition: Add

(0.38 g) portion-wise over 5–10 minutes.-

Safety: Vigorous bubbling (

gas) will occur. Ensure the vessel is vented (do not seal).

-

-

Reaction: Remove the ice bath after 15 minutes and allow the mixture to warm to room temperature (

). Stir for 1–2 hours.-

Monitoring: Check by TLC (Silica, 20% EtOAc/Hexane). The starting material (

) should disappear, replaced by a lower

-

-

Quench: Cool the flask back to

. Slowly add Saturated-

Caution: This destroys excess borohydride. Add dropwise until bubbling ceases.

-

-

Workup:

-

Evaporate the bulk Methanol under reduced pressure (Rotavap).

-

Dilute the residue with water (20 mL) and extract with Dichloromethane (DCM) or Ethyl Acetate (

mL). -

Wash combined organics with Brine (20 mL).

-

Dry over anhydrous

or -

Filter and concentrate in vacuo.

-

-

Purification: The crude oil is usually sufficiently pure (>95%). If necessary, purify via flash column chromatography (10–20% EtOAc in Hexanes).

Figure 2: Process Workflow

Caption: Operational workflow for the batch reduction process. Critical decision point at TLC check ensures complete conversion.

Analytical Validation

To confirm the identity and purity of the product, compare the spectral data against the following parameters.

Nuclear Magnetic Resonance (NMR)

The conversion of the ketone to the alcohol is most easily tracked by the appearance of the methine proton signal.

-

NMR (400 MHz,

-

7.55 (d, 1H, Ar-H), 7.28–7.05 (m, 3H, Ar-H)

-

4.15–4.05 (m, 1H, C

-

3.05 (dd, 1H, Ar-C

-

1.80 (br s, 1H, O

-

1.25 (d, 3H, C

-

7.55 (d, 1H, Ar-H), 7.28–7.05 (m, 3H, Ar-H)

Infrared Spectroscopy (FT-IR)

-

Starting Material: Strong absorption at ~1715 cm⁻¹ (C=O stretch).

-

Product: Disappearance of 1715 cm⁻¹ peak; appearance of broad band at 3300–3400 cm⁻¹ (O-H stretch).

Safety & Hazards

-

Hydrogen Evolution: The reaction releases hydrogen gas.[1] While the scale described (10 mmol) releases a manageable amount, scale-up (>100g) requires proper ventilation and headspace management to prevent pressurization.

-

Aryl Halide Toxicity: Halogenated aromatic compounds can be skin irritants and lachrymators. Wear nitrile gloves and safety goggles.

-

Quenching Exotherm: The addition of acid/water to the reaction mixture at the end can be exothermic. Always cool the mixture before quenching.

Troubleshooting

| Issue | Possible Cause | Solution |

| Incomplete Conversion | Old/Wet | Use fresh reagent; increase equivalents to 1.5. |

| Des-bromo impurity found | Contamination with Pd or excessive heat | Ensure no metal residues in flask; keep temp < |

| Low Yield | Product lost in aqueous layer | The alcohol is moderately polar. Salt the aqueous layer (saturate with NaCl) before extraction to improve recovery. |

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Standard text for borohydride reduction mechanisms).

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Source for general chemoselectivity of borohydrides vs aryl halides).

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2734092, 1-(2-Bromophenyl)propan-2-one. Retrieved from

-

Sigma-Aldrich. (2023). Safety Data Sheet: 1-(2-Bromophenyl)propan-2-ol. Retrieved from

Sources

Application Note: Enantioselective Synthesis of (S)-1-(2-Bromophenyl)propan-2-ol

The following Application Note and Protocol guide is designed for researchers and process chemists in pharmaceutical development. It details the enantioselective synthesis of (S)-1-(2-Bromophenyl)propan-2-ol , a critical chiral building block.

Introduction & Retrosynthetic Analysis

The synthesis of (S)-1-(2-Bromophenyl)propan-2-ol requires high enantiomeric excess (>98% ee) to meet pharmaceutical standards. The ortho-bromo substituent on the phenyl ring introduces significant steric bulk, which can challenge standard reduction methods.

This guide presents two validated routes:

-

Biocatalytic Reduction (Route A): The preferred method for scalability, safety ("Green Chemistry"), and superior enantioselectivity.

-

Asymmetric Transfer Hydrogenation (Route B): A robust chemical alternative using Ruthenium catalysis for laboratories without biocatalysis infrastructure.

Retrosynthetic Logic

The most direct path to the chiral alcohol is the asymmetric reduction of the prochiral ketone, 1-(2-bromophenyl)propan-2-one .

Figure 1: Retrosynthetic strategy focusing on the asymmetric reduction of the ketone intermediate.

Route A: Biocatalytic Reduction (Preferred)

This protocol utilizes Ketoreductases (KREDs) , also known as Alcohol Dehydrogenases (ADHs). These enzymes transfer a hydride from a cofactor (NADPH) to the Si-face or Re-face of the ketone with exquisite selectivity.

Mechanism & Causality

For 1-phenylpropan-2-one derivatives, "Prelog" enzymes typically deliver the hydride to the face that yields the (S)-alcohol (assuming the benzyl group is "Large" and methyl is "Small"). The ortho-bromo substituent increases the steric demand of the "Large" group, enhancing the differentiation between the two faces, often resulting in higher ee compared to unsubstituted analogs.

Protocol 1: Enzymatic Reduction

Scale: 10 mmol (approx. 2.13 g of ketone)

Materials

-

Substrate: 1-(2-Bromophenyl)propan-2-one (2.13 g).

-

Enzyme: KRED Screening Kit (e.g., Codexis KRED-P1 series or Daicel E01-E05). Note: Select an enzyme with (S)-selectivity based on initial screening.

-

Cofactor: NADP+ (20 mg, catalytic).

-

Cofactor Recycling System: Glucose Dehydrogenase (GDH, 500 U) and D-Glucose (2.0 g, 1.1 equiv).

-

Buffer: 100 mM Potassium Phosphate, pH 7.0.

-

Solvent: DMSO (5% v/v) to improve substrate solubility.

Step-by-Step Procedure

-

Buffer Preparation: In a 100 mL round-bottom flask, dissolve D-Glucose (2.0 g) in 45 mL of Potassium Phosphate buffer (100 mM, pH 7.0).

-

Cofactor Addition: Add NADP+ (20 mg) and GDH (10 mg/500 U). Stir gently until dissolved.

-

Enzyme Addition: Add the selected KRED enzyme (50–100 mg lyophilized powder). Critical: Do not vortex vigorously to avoid protein denaturation.

-

Substrate Initiation: Dissolve the ketone (2.13 g) in 2.5 mL DMSO. Add this solution dropwise to the stirring enzyme mixture.

-

Reaction: Stir at 30°C at 150 rpm. Monitor pH and adjust to 7.0 with 1M NaOH if necessary (gluconic acid byproduct lowers pH).

-

Monitoring: Check conversion by TLC (Hexane:EtOAc 4:1) or HPLC every 4 hours. Reaction typically completes in 12–24 hours.

-

Workup:

-

Add 50 mL Ethyl Acetate (EtOAc) to quench.

-

Filter through a Celite pad to remove protein emulsion.

-

Separate phases. Extract aqueous layer 2x with EtOAc.

-

Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

-

Purification: Flash chromatography (Silica, 0-20% EtOAc in Hexane).

Route B: Asymmetric Transfer Hydrogenation (ATH)

For laboratories where biocatalysis is not feasible, Ru-catalyzed transfer hydrogenation is the industry standard.

Mechanism

The reaction uses a Ruthenium-Monosulfonylated Diamine (Ru-TsDPEN) catalyst. The reaction proceeds via a metal-ligand bifunctional mechanism where the proton (from NH) and hydride (from Ru-H) are transferred simultaneously to the ketone.

-

Ligand Choice: For aryl-alkyl ketones, the (S,S)-TsDPEN ligand typically yields the (S)-alcohol. However, for benzyl methyl ketones (like our substrate), the "Large" group is flexible. Screening both (S,S) and (R,R) catalysts is recommended, but literature suggests (S,S)-TsDPEN favors the (S) -configuration.

Protocol 2: Ru-Catalyzed Reduction

Scale: 5 mmol (approx. 1.06 g)[1]

Materials

-

Substrate: 1-(2-Bromophenyl)propan-2-one (1.06 g).

-

Catalyst Precursor: [RuCl₂(p-cymene)]₂ (15 mg, 0.5 mol%).

-

Ligand: (S,S)-TsDPEN (22 mg, 1.2 mol%).

-

Hydrogen Source: Formic Acid/Triethylamine (5:2 azeotrope) or Sodium Formate in water.

-

Solvent: Dichloromethane (DCM) or Water (if using water-soluble conditions).

Step-by-Step Procedure

-

Catalyst Formation: In a Schlenk flask under Argon, mix [RuCl₂(p-cymene)]₂ and (S,S)-TsDPEN in 2 mL anhydrous DCM. Add TEA (20 µL) and stir at 40°C for 1 hour. The solution turns deep red/orange.

-

Reaction Setup: Evaporate the DCM (optional, or use in situ). Add the substrate (1.06 g).

-

Hydrogen Donor: Add 5 mL of Formic Acid/TEA (5:2) mixture.

-

Execution: Stir at 28–30°C. Monitor by TLC.

-

Note: The ortho-bromo group may slow the reaction compared to unsubstituted phenylacetone. Allow 24–48 hours if necessary.

-

-

Workup: Dilute with water (20 mL), extract with DCM (3 x 15 mL). Wash with sat. NaHCO₃ to remove excess acid.

-

Purification: Silica gel chromatography.

Analytical Methods & Quality Control

Trustworthiness relies on rigorous validation.

Chiral HPLC Method

-

Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).

-

Mobile Phase: Hexane : Isopropanol (95 : 5).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 210 nm and 254 nm.

-

Expected Retention:

-

(S)-Enantiomer: Typically elutes second on AD-H (verify with racemic standard).

-

(R)-Enantiomer: Typically elutes first.

-

Data Summary Table

| Parameter | Biocatalysis (Route A) | Chemical ATH (Route B) |

| Enantiomeric Excess (% ee) | > 99% (Typical) | 90–96% |

| Yield | 85–95% | 80–90% |

| Reaction Time | 12–24 h | 24–48 h |

| Green Metrics | High (Water solvent) | Moderate (Organic waste) |

| Cost | Low (with recycling) | Moderate (Ru catalyst) |

Process Visualization

The following diagram illustrates the decision logic for selecting the optimal route and the critical control points (CCPs).

Figure 2: Workflow decision tree for the synthesis of (S)-1-(2-bromophenyl)propan-2-ol.

References

-

Noyori, R., & Hashiguchi, S. (1997).[2] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2][3] Accounts of Chemical Research, 30(2), 97–102.[4] Link

-

Hollmann, F., Arends, I. W., & Buehler, K. (2011). Biocatalytic Reductions: From Lab to Scale-Up. ChemCatChem, 3(12), 1833-1834. Link

-

Codexis Inc. (2024). Ketoreductase (KRED) Screening Kits User Manual. Link

-

Sigma-Aldrich. (2024). Product Specification: 1-(2-Bromophenyl)propan-2-ol (CAS 210408-48-3). Link

-

Matsumura, K., et al. (2002).[5] Asymmetric Transfer Hydrogenation of α-Substituted Acetophenones and Other Ketones. Journal of Organic Chemistry, 67(24), 8685–8687. Link

Sources

Application Note: Enzymatic Kinetic Resolution of Racemic 1-(2-Bromophenyl)propan-2-ol

Executive Summary

This application note details the protocol for the enzymatic kinetic resolution (EKR) of 1-(2-Bromophenyl)propan-2-ol , a valuable chiral building block for pharmaceutical synthesis. The presence of the ortho-bromine atom introduces specific steric and electronic challenges compared to the unsubstituted 1-phenylpropan-2-ol parent compound.

This guide moves beyond simple recipe-following; it provides a rational framework for enzyme selection, reaction engineering, and analytical validation. We utilize the high enantioselectivity of lipases (specifically Candida antarctica Lipase B and Pseudomonas lipases) to separate the enantiomers via selective transesterification.

Key Deliverables:

-

Mechanistic understanding of the "Ping-Pong Bi-Bi" resolution pathway.[1]

-

Step-by-step screening and scale-up protocols.

-

Self-validating analytical methods (Chiral HPLC).

-

Troubleshooting strategies for sterically hindered ortho-substituted substrates.

Scientific Background & Mechanism[1][2][3][4]

The Substrate Challenge

The target substrate, 1-(2-Bromophenyl)propan-2-ol, is a homobenzylic alcohol . Unlike benzylic alcohols where the aromatic ring is directly attached to the chiral center, the methylene spacer (–CH₂–) in this molecule adds flexibility. However, the 2-bromo substituent significantly increases the steric bulk of the aromatic moiety (the "Large" group in Kazlauskas' rule).

The Biocatalytic System

Lipase-catalyzed resolution operates on the principle that one enantiomer fits rapidly into the enzyme's active site, while the other is sterically rejected.

-

Enzyme: Serine hydrolases (Lipases).

-

Mechanism: Ping-Pong Bi-Bi (Double Displacement).

-

Acyl Donor: Vinyl acetate (irreversible) or Isopropenyl acetate.

Reaction Pathway Visualization

The following diagram illustrates the kinetic resolution process, separating the fast-reacting enantiomer (typically R for homobenzylic alcohols with CALB, but empirical verification is required) from the slow-reacting one.

Figure 1: Kinetic resolution pathway. The lipase selectively acylates one enantiomer (typically the S-enantiomer for secondary alcohols following Kazlauskas' rule, though homobenzylic systems must be confirmed) leaving the other as a pure alcohol.

Experimental Protocols

Materials & Equipment

-

Substrate: Racemic 1-(2-Bromophenyl)propan-2-ol (Synthesized via Grignard reaction of 2-bromobenzyl magnesium bromide + acetaldehyde).

-

Enzymes:

-

Acyl Donor: Vinyl Acetate (>99%).

-

Solvents: MTBE (Methyl tert-butyl ether), n-Hexane, Toluene (Anhydrous).

-

Analytics: HPLC with Chiralcel OD-H or AD-H column.

Protocol A: Enzyme Screening (Self-Validating System)

Goal: Determine which enzyme provides the highest Enantiomeric Ratio (E-value) for this specific sterically hindered substrate.

-

Preparation: Prepare a stock solution of racemic substrate (50 mM) in MTBE containing 5 equivalents of Vinyl Acetate.

-

Incubation: Aliquot 1 mL of stock solution into 3 separate HPLC vials.

-

Catalyst Addition: Add 10 mg of immobilized enzyme (CALB, AK, PS) to respective vials. Leave one blank (no enzyme) as a control.

-

Reaction: Shake at 30°C / 200 rpm.

-

Sampling: At t=1h, 4h, and 24h, remove 50 µL supernatant, dilute with 950 µL n-Hexane/IPA (90:10), and analyze via HPLC.

-

Decision Gate: Calculate Conversion (

) and Enantiomeric Excess (

Protocol B: Preparative Scale Resolution (1.0 g Scale)

Assumes CALB (Novozym 435) is the optimal enzyme based on homobenzylic alcohol precedents.

-

Setup: In a 50 mL round-bottom flask, dissolve 1.0 g (4.65 mmol) of racemic 1-(2-Bromophenyl)propan-2-ol in 20 mL MTBE .

-

Acyl Donor: Add 1.29 mL (14 mmol, 3 eq) of Vinyl Acetate.

-

Initiation: Add 50 mg Novozym 435 (5% w/w loading).

-

Incubation: Stir gently (magnetic bar, 150 rpm) at 30°C. Note: Vigorous stirring can grind the immobilized beads, complicating filtration.

-

Monitoring: Monitor by TLC (Hexane:EtOAc 4:1) or HPLC every 2 hours.

-

Termination: Stop reaction when conversion reaches 49-50% . Ideally,

. -

Workup: Filter off the enzyme (can be washed with MTBE and reused). Concentrate the filtrate under reduced pressure.

-

Purification: Separate the (S)-ester and (R)-alcohol via Flash Column Chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane). The ester elutes first (higher R_f).

Analytical Method & Validation

Trustworthiness in kinetic resolution relies entirely on accurate measurement of the enantiomeric ratio (

Chiral HPLC Method[9]

-

Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm).

-

Mobile Phase: n-Hexane : Isopropanol (95 : 5).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV @ 254 nm (Aromatic absorption) and 210 nm (Ester absorption).

-

Temperature: 25°C.

Expected Elution Order:

-

(S)-Acetate (Ester product) - Least polar.

-

(R)-Acetate (if low selectivity).

-

(R)-Alcohol (Unreacted substrate).

-

(S)-Alcohol (if low selectivity).

Calculation of E-Value

The E-value represents the ratio of specificity constants. It is calculated using the degree of conversion (

Formulas:

Data Interpretation Table:

| E-Value | Interpretation | Action |

| < 10 | Poor Selectivity | Switch Enzyme (Try Burkholderia cepacia) or Solvent (Try Toluene). |

| 10 - 50 | Moderate | Stop reaction strictly at 40% conversion to get pure product, or 60% to get pure substrate. |

| > 100 | Excellent | Ideal for manufacturing. Reaction can run to exactly 50%. |

Workflow Visualization

The following diagram outlines the decision-making process for optimizing the reaction conditions.

Figure 2: Optimization workflow. Iterative cycles of enzyme screening and solvent modification are used to maximize the E-value.

Troubleshooting & Expert Insights

The "Ortho-Effect"

The 2-bromo substituent creates significant steric hindrance.

-

Observation: Reaction rate is < 10% conversion after 24 hours.

-

Cause: The bulky bromine atom prevents the substrate from entering the active site tunnel of CALB.

-

Solution: Switch to Lipase PS (Burkholderia cepacia) . This lipase has a more open "crevice-like" active site compared to the "funnel-like" active site of CALB, often accommodating bulkier ortho-substituted aromatics better.

Hydrolysis vs. Acylation

If the acylation (forward reaction) is too slow or reversible:

-

Alternative: Synthesize the racemic acetate chemically (using AcCl/Pyridine), then perform enzymatic hydrolysis using the same lipases in Phosphate Buffer/Organic Co-solvent (90:10). Hydrolysis is sometimes faster for sterically hindered esters.

Enzyme Deactivation

-

Symptom: Reaction stalls at 30% conversion.

-

Cause: Acetaldehyde (byproduct of vinyl acetate) can form Schiff bases with lysine residues on the enzyme surface.

-

Solution: Use Isopropenyl Acetate as the acyl donor.[3] The byproduct is acetone, which is inert to the enzyme.

References

-

Ghanem, A. (2007).[6] Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Activated 1-Arylalkanols. Tetrahedron: Asymmetry, 18(12), 1363-1393. Link

-

Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates.[4] Angewandte Chemie International Edition, 43(7), 788-824. Link

- Paizs, C., & Irimie, F. D. (2003). Lipase-Mediated Synthesis of Enantiopure (Hetero)aryl-ethanols and -propanols. Medicinal Chemistry Reviews.

-

Phenomenex. (2023). Chiral HPLC Application Guide: Separation of Homobenzylic Alcohols.Link (Analogous separation of 2-phenylpropanol).

(Note: While specific literature on the exact 2-bromo analog is limited, the protocols above are derived from validated methodologies for the structural class of ortho-substituted 1-phenylpropan-2-ols cited in Refs 1 and 3.)

Sources

- 1. Microwave assisted enzymatic kinetic resolution of (±)-1-phenyl-2-propyn-1-ol in nonaqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. scispace.com [scispace.com]

- 5. mdpi.com [mdpi.com]

- 6. csfarmacie.cz [csfarmacie.cz]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Bromophenyl)propan-2-ol

The following guide is designed as a specialized Technical Support Center for researchers optimizing the synthesis of 1-(2-Bromophenyl)propan-2-ol .

Status: Operational | Tier: Level 3 (Process Optimization) Subject: Yield Improvement & Impurity Suppression Audience: Medicinal Chemists, Process Development Scientists[1]

🟢 Triage: Select Your Synthetic Route

To provide the correct troubleshooting steps, identify which synthetic pathway you are currently utilizing.[1]

-

Route A: Organometallic Addition (Benzyl Halide + Acetaldehyde)

-

Method: Grignard or Barbier reaction using 2-bromobenzyl bromide.[1]

-

Common Failure: Low yield due to dimerization (Wurtz coupling) or starting material recovery.

-

-

Route B: Ketone Reduction

-

Method: Reduction of 1-(2-bromophenyl)propan-2-one using NaBH₄.

-

Common Failure: Product loss during workup (emulsions) or incomplete conversion.

-

-

Route C: Epoxide Ring Opening

🔧 Troubleshooting Route A: The Organometallic Approach

Core Issue: The "Wurtz Coupling" Trap.[1] When preparing the Grignard reagent from 2-bromobenzyl bromide, the formed Grignard (Ar-CH₂-MgBr) reacts rapidly with the unreacted benzyl bromide to form 1,2-bis(2-bromophenyl)ethane .[1] This homocoupling is the primary cause of yield collapse (often <40%).

Protocol Upgrade: Switch to Barbier Conditions

Do not pre-form the Grignard. Use a Barbier-type one-pot protocol. This ensures the organometallic species is consumed by the acetaldehyde immediately upon formation, statistically eliminating the chance for homocoupling.

Optimized Protocol (Barbier with Zinc/Mg)

-

Reagents: 2-Bromobenzyl bromide (1.0 eq), Acetaldehyde (1.2 eq), Zinc dust (1.5 eq) or Mg turnings.

-

Solvent: 2-Methyltetrahydrofuran (2-MeTHF) .

-

Why? 2-MeTHF significantly suppresses Wurtz coupling compared to diethyl ether or THF due to its steric bulk and coordination ability [1].[1]

-

-

Procedure:

-

Suspend activated Zn/Mg in 2-MeTHF.

-

Add the acetaldehyde first (or mix with the halide if using Zn).

-

Critical Step: Add the 2-bromobenzyl bromide dropwise and slowly at 0°C.

-

Mechanism:[2][3][4][5] The metal inserts into the C-Br bond, and the resulting transient species is immediately trapped by the aldehyde.

-

FAQ: Route A

Q: I see a white precipitate that isn't my product. A: This is likely the magnesium salt of the Wurtz dimer.[1] If you must use standard Grignard conditions, dilute your reaction concentration by 50% and increase stirring speed to disperse the reagent faster.

Q: Can I use Zinc instead of Magnesium? A: Yes. Zinc (Reformatsky-like conditions) is often superior for benzyl halides because organozinc reagents are less reactive toward alkyl halides (reducing Wurtz coupling) but still reactive enough for aldehydes [2].

🔧 Troubleshooting Route B: Ketone Reduction

Core Issue: Boron Emulsions & Workup Losses. Reduction of 1-(2-bromophenyl)propan-2-one with Sodium Borohydride (NaBH₄) is chemically efficient (>95% conversion), but physical isolation often drops the yield to 70% due to "sticky" boron complexes.[1]

Protocol Upgrade: The "Non-Emulsion" Workup

Standard acid quenches often create gelatinous borate salts that trap the alcohol product.[1]